molecular formula C11H14ClN3O2 B12911556 Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride CAS No. 37744-05-1

Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride

Cat. No.: B12911556
CAS No.: 37744-05-1
M. Wt: 255.70 g/mol
InChI Key: QPLHCENVQTVOFQ-UHFFFAOYSA-M
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Description

5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenethylamine with nitrous acid can lead to the formation of the oxadiazole ring. This reaction is usually carried out in an acidic medium at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The presence of the amino group allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amino derivatives, and other heterocyclic compounds that retain the core structure of the original molecule.

Scientific Research Applications

5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism by which 5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: This compound shares a similar structure but has a pyrazole ring instead of an oxadiazole ring.

    5-Amino-3-(4-methoxyphenyl)-1-phenylpyrazole: Another similar compound with a phenyl group attached to the pyrazole ring.

Uniqueness

5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the oxadiazole ring with the methoxyphenethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

37744-05-1

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]oxadiazol-3-ium-5-amine;chloride

InChI

InChI=1S/C11H14N3O2.ClH/c1-15-10-4-2-9(3-5-10)6-7-14-8-11(12)16-13-14;/h2-5,8H,6-7,12H2,1H3;1H/q+1;/p-1

InChI Key

QPLHCENVQTVOFQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)CC[N+]2=NOC(=C2)N.[Cl-]

Origin of Product

United States

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